Cas no 35373-66-1 (2-amino-3-(4-methylphenyl)propan-1-ol)

2-Amino-3-(4-methylphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a phenyl ring substituted with a methyl group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structure, incorporating both amino and hydroxyl functional groups, enables its use in asymmetric synthesis and as a building block for bioactive molecules. The presence of the 4-methylphenyl group enhances steric and electronic properties, making it valuable for tailored synthetic applications. High purity grades are available to ensure consistency in research and industrial processes. Proper handling and storage are recommended due to its reactive functional groups.
2-amino-3-(4-methylphenyl)propan-1-ol structure
35373-66-1 structure
Product Name:2-amino-3-(4-methylphenyl)propan-1-ol
CAS No:35373-66-1
MF:C10H15NO
MW:165.232202768326
CID:1476772
PubChem ID:14853165
Update Time:2025-08-03

2-amino-3-(4-methylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • b-AMino-4-Methylbenzenepropanol
    • 2-AMINO-3-(4-METHYLPHENYL)PROPAN-1-OL
    • DL-4-methylPhenylalaninol
    • 2-amino-3-p-tolylpropan-1-ol
    • DTXSID401304091
    • AKOS006305021
    • SCHEMBL7991881
    • 2-amino-3-(4-methyl-phenyl)-1-propanol
    • AB89488
    • KGABCHNHTDSRSH-UHFFFAOYSA-N
    • C78159
    • EN300-170890
    • Benzenepropanol, beta-amino-4-methyl-
    • 35373-66-1
    • I(2)-Amino-4-methylbenzenepropanol
    • 2-amino-3-(4-methylphenyl)propan-1-ol
    • Inchi: 1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
    • InChI Key: KGABCHNHTDSRSH-UHFFFAOYSA-N
    • SMILES: C(O)C(N)CC1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 2-amino-3-(4-methylphenyl)propan-1-ol

Introduction to 2-amino-3-(4-methylphenyl)propan-1-ol (CAS No. 35373-66-1)

2-amino-3-(4-methylphenyl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 35373-66-1, is a significant organic compound with a well-defined molecular structure. This compound belongs to the class of aromatic amines and alcohols, featuring a phenyl ring substituted at the 4-position with a methyl group, connected to a propyl chain that terminates in an amine group. Its unique structural attributes make it a compound of interest in various chemical and pharmaceutical applications.

The molecular formula of 2-amino-3-(4-methylphenyl)propan-1-ol is C10H13N, reflecting its composition of 10 carbon atoms, 13 hydrogen atoms, and one nitrogen atom. The presence of both amine and hydroxyl functional groups imparts distinct reactivity and potential biological activity. This compound has garnered attention in recent years due to its utility as an intermediate in synthesizing more complex molecules, particularly in the pharmaceutical industry.

In the realm of medicinal chemistry, intermediates like 2-amino-3-(4-methylphenyl)propan-1-ol play a pivotal role in the development of novel therapeutic agents. The aromatic ring system and the amine functionality provide a scaffold that can be modified to target specific biological pathways. For instance, derivatives of this compound have been explored for their potential in modulating enzyme activity and receptor binding. Recent studies have highlighted its relevance in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

The synthesis of 2-amino-3-(4-methylphenyl)propan-1-ol typically involves multi-step organic reactions, often starting from readily available aromatic precursors. One common synthetic route involves the Friedel-Crafts alkylation of aniline derivatives followed by reduction and subsequent functional group transformations. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making the production of high-purity 2-amino-3-(4-methylphenyl)propan-1-ol more feasible.

From a pharmacological perspective, the amine group in 2-amino-3-(4-methylphenyl)propan-1-ol allows for further derivatization into pharmacologically active molecules. For example, modifications at the propyl chain can introduce additional functional groups that enhance binding affinity or metabolic stability. Researchers have leveraged this flexibility to develop compounds with improved pharmacokinetic profiles. Additionally, computational modeling has been instrumental in predicting how structural modifications will influence biological activity, streamlining the drug discovery process.

The role of 2-amino-3-(4-methylphenyl)propan-1-ol as a building block extends beyond pharmaceuticals. It is also utilized in materials science, where its aromatic and alcoholic functionalities contribute to the development of polymers and specialty chemicals. The compound’s ability to participate in hydrogen bonding makes it particularly useful in designing materials with specific solubility or thermal properties.

Recent research has also explored the potential applications of 2-amino-3-(4-methylphenyl)propan-1-ol in green chemistry initiatives. By optimizing synthetic routes to minimize waste and energy consumption, chemists are working towards making its production more sustainable. Additionally, biocatalytic methods have been investigated as alternatives to traditional chemical synthesis, offering a more environmentally friendly approach.

In conclusion, 2-amino-3-(4-methylphenyl)propan-1-ol (CAS No. 35373-66-1) is a versatile compound with significant implications across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceuticals, materials science, and sustainable chemistry. As research continues to uncover new possibilities for this molecule, its importance is likely to grow further, driving innovation in both academic and industrial settings.

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